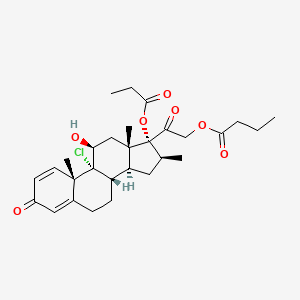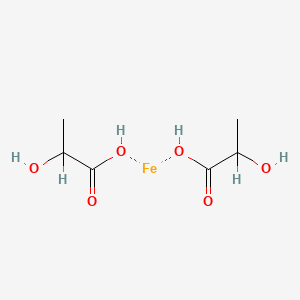
2-Ethylethcathinone (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Substituted cathinones, like ethcathinone, are psychoactive compounds commonly used as recreational drugs. Some have amphetamine-like effects. 2-Ethylethcathinone (hydrochloride) is a substituted cathinone with potential for abuse. Its biological and toxicological properties have not been evaluated. This product is intended for forensic and research applications.
Aplicaciones Científicas De Investigación
Spectroscopic Characterization in Forensic Context
Comprehensive chemical characterization of N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride, a derivative of 2-Ethylethcathinone, was performed using various spectroscopic techniques. These include nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography. These methods are crucial for the identification of such compounds in forensic toxicology (Kuś et al., 2016).
Polymorphism in Ethylone Hydrochloride
Research on ethylone hydrochloride, closely related to 2-Ethylethcathinone, revealed the existence of distinct polymorphs. Various spectroscopic techniques like FTIR, FT-Raman, powder XRD, GC-MS, ESI-MS/MS, and NMR were used to characterize these polymorphs. This study aids forensic scientists in differentiating between these polymorphs, crucial for identifying and understanding the properties of synthetic cathinones (Maheux et al., 2015).
Monitoring in Urine Using Micro-Solid-Phase Extraction
A study developed a micro-solid-phase extraction method combined with HPLC-MS/MS for assessing several cathinones in urine. This advancement is significant for forensic and clinical samples, where rapid and accurate identification of synthetic cathinones is essential (Sánchez-González et al., 2018).
Oxidative Stress Studies
Cathinone hydrochloride, the primary compound in 2-Ethylethcathinone, was shown to accelerate oxidative stress in the limbic area of mice. This study provides insights into the biochemical effects of cathinone on the brain, useful for understanding its impact on neurological functions (Safhi et al., 2014).
Toxicokinetic Studies
Research on synthetic cathinones, including 4-chloroethcathinone, a derivative of 2-Ethylethcathinone, explored their toxicokinetics. The study aimed to understand their metabolism using human urine and blood samples, providing valuable information for toxicologists and aiding in risk assessment (Wagmann et al., 2019).
Electroanalytical Sensing in Street Samples
A study explored the electrochemical sensing of synthetic cathinones, including 2-Ethylethcathinone, in street samples. This approach can be significant for on-site determination and rapid analysis in forensic settings (Smith et al., 2014).
Propiedades
Nombre del producto |
2-Ethylethcathinone (hydrochloride) |
|---|---|
Fórmula molecular |
C13H19NO · HCl |
Peso molecular |
241.8 |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-11-8-6-7-9-12(11)13(15)10(3)14-5-2;/h6-10,14H,4-5H2,1-3H3;1H |
Clave InChI |
HGKYCEVTJSCOJR-UHFFFAOYSA-N |
SMILES |
O=C(C(C)NCC)C1=C(CC)C=CC=C1.Cl |
Sinónimos |
2-EEC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




